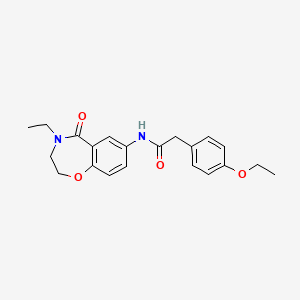

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-23-11-12-27-19-10-7-16(14-18(19)21(23)25)22-20(24)13-15-5-8-17(9-6-15)26-4-2/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFKYHJANGUDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with ethylamine to form an intermediate, which is then cyclized with a suitable reagent to form the oxazepine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and two closely related analogs:

Pharmacological Implications of Structural Variations

- Ethoxyphenyl vs. However, the pyridyl group’s basicity in Compound 12 may facilitate stronger hydrogen bonding with target receptors.

- Acetamide vs. Benzamide (BI85532 ): The acetamide linker in the target compound offers greater conformational flexibility than the rigid benzamide in BI85532, which could modulate binding kinetics.

- Ethyl vs. Benzyl (Core Substitution) : The ethyl group on the benzoxazepin core (target compound) reduces steric hindrance compared to the benzyl group in Compound 12, possibly favoring tighter binding in enzyme active sites.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Answer:

The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include cyclization of intermediates (e.g., benzoxazepin rings) and coupling reactions (e.g., amide bond formation). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through crystallization. Structural confirmation employs infrared (IR) spectroscopy (to identify functional groups like amide C=O) and proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) (to map hydrogen/carbon environments). Purity is validated using HPLC (≥98% purity criteria) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization requires Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, solvents like DMF may enhance reaction efficiency in coupling steps . Statistical tools (e.g., factorial design) identify critical factors affecting yield, while reaction path search algorithms (quantum chemical calculations) predict energetically favorable pathways . Real-time monitoring via in-situ IR or Raman spectroscopy can further refine dynamic adjustments .

Basic: Which spectroscopic methods are most effective for structural elucidation?

Answer:

- ¹H/¹³C NMR : Resolves aromatic protons, ethoxy groups, and amide linkages.

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced: How can computational modeling enhance structural and mechanistic analysis?

Answer:

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and optimizes molecular geometry.

- Molecular Docking : Screens potential biological targets (e.g., enzyme active sites) using software like AutoDock.

- Reaction Mechanism Simulations : Quantum mechanical calculations (e.g., Gaussian) model transition states and activation energies for key steps like cyclization .

Basic: What in vitro assays are used to assess pharmacological activity?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases).

- Cell Viability Studies : Use MTT or resazurin assays to evaluate cytotoxicity in cancer cell lines.

- Receptor Binding Assays : Radioligand displacement tests quantify affinity for GPCRs or ion channels .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Reproducibility Studies : Replicate experiments under standardized conditions (pH, temperature, cell passage number).

- Orthogonal Assays : Cross-validate using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies .

Basic: How to ensure compound stability during storage?

Answer:

- Storage Conditions : -20°C in airtight, light-protected containers with desiccants.

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .

Advanced: How to model degradation kinetics and identify degradation products?

Answer:

- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress.

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds or oxidized ethoxy groups).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

Basic: What safety protocols are critical during synthesis?

Answer:

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods for volatile solvents (DMF, dichloromethane).

- Waste Disposal : Segregate halogenated and toxic waste per institutional guidelines .

Advanced: How to handle air-sensitive intermediates during synthesis?

Answer:

- Schlenk Techniques : Conduct reactions under inert gas (N₂/Ar) using flame-dried glassware.

- Glovebox Use : For moisture-sensitive steps (e.g., Grignard reagent additions).

- Real-Time Monitoring : In-situ FTIR or Raman probes track intermediate stability .

Basic: How to validate analytical method accuracy for purity assessment?

Answer:

- ICH Guidelines : Validate linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%).

- System Suitability Tests : Ensure HPLC column efficiency (theoretical plates > 2000) and resolution (Rs > 2.0) .

Advanced: How to integrate QSAR models for activity prediction?

Answer:

- Descriptor Selection : Compute molecular descriptors (logP, polar surface area) using ChemAxon.

- Machine Learning (ML) : Train models (e.g., random forest, SVM) on bioactivity datasets to predict IC₅₀ or binding affinity.

- Validation : Use leave-one-out cross-validation (LOOCV) to assess model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.